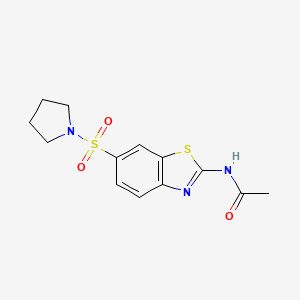

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-9(17)14-13-15-11-5-4-10(8-12(11)20-13)21(18,19)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBXLITXOSRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332520 | |

| Record name | N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701282-20-4 | |

| Record name | N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic acid under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached via nucleophilic substitution, where the sulfonyl chloride intermediate reacts with pyrrolidine.

Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles (amines, thiols); reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Derivatives with different nucleophiles attached to the sulfonyl group.

Scientific Research Applications

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.

Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The benzothiazole moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects at Position 6 of the Benzothiazole Core

The substituent at position 6 significantly influences biological activity and molecular interactions. Key analogs include:

Analysis :

- Trifluoromethyl (CF₃) : Enhances lipophilicity and electron-withdrawing effects, improving enzyme inhibition .

- Methoxy (OCH₃) : Balances polarity and antimicrobial activity, likely through DNA gyrase interaction .

- Nitro (NO₂): Strong electron-withdrawing effect, contributing to antimicrobial potency .

- Sulfamoyl (SO₂NH₂) : Targets metalloenzymes like carbonic anhydrase, with moderate efficacy .

Analysis :

Structural and Physicochemical Properties

Crystallographic and synthetic data from analogs provide insights into the target compound’s behavior:

- Crystal Packing : Benzothiazoles with bulky substituents (e.g., adamantyl in ) form H-bonded ribbons and S···S interactions, suggesting the pyrrolidinylsulfonyl group may similarly influence solid-state organization .

- Synthetic Yields : Compounds with sulfonamide/sulfonyl groups (e.g., ) are synthesized in moderate yields (~40–60%), indicating feasible routes for the target compound .

- Solubility : Sulfonyl groups generally improve aqueous solubility, which may enhance bioavailability compared to trifluoromethyl or nitro analogs .

Research Findings and Data Tables

Biological Activity

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound features a unique molecular structure that includes a pyrrolidine ring, a sulfonamide group, and a benzothiazole moiety, which contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 701282-20-4 |

| Molecular Formula | C₁₁H₁₃N₃O₂S₂ |

| Molecular Weight | 283.37 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 508.8 ± 60.0 °C at 760 mmHg |

| Flash Point | 261.5 ± 32.9 °C |

This compound's structural complexity allows it to engage in various chemical interactions, making it a valuable candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzothiazole moiety enhances binding affinity by interacting with hydrophobic pockets in proteins.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.

- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the pyrrolidine ring or the sulfonamide group could lead to derivatives with improved potency or selectivity against specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro tests on human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis at specific concentrations, highlighting its potential as an anticancer therapeutic .

- Inflammation Modulation : Research into its anti-inflammatory effects showed that this compound could reduce pro-inflammatory cytokine production in cultured macrophages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Moderate anticancer | Morpholine ring enhances solubility |

| N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Strong antimicrobial | Piperidine ring offers flexibility |

This table illustrates how variations in the substituent groups can influence the biological activity and pharmacological profiles of these compounds.

Q & A

Basic Research Question

- 1H/13C NMR : Assign signals for the pyrrolidine sulfonyl group (δ ~2.8–3.5 ppm for –SO₂–CH₂–) and acetamide carbonyl (δ ~168–170 ppm) .

- X-ray Crystallography : Resolve planar benzothiazole cores (r.m.s. deviations <0.1 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) .

How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved for structurally similar derivatives?

Advanced Research Question

- Software Tools : Use SHELX for refinement, leveraging its robustness in handling high-resolution data and twinning .

- Validation : Cross-check with PLATON/ADDSYM to detect missed symmetry or disorder .

Example : In N-(6-methoxybenzothiazol-2-yl)acetamide, SHELX refined dihedral angles (N–C–C–C = 96.5–100.3°) and S⋯S interactions (3.622 Å) .

What in vitro assays are suitable for evaluating the antimicrobial activity of benzothiazole acetamides?

Basic Research Question

- Agar Diffusion : Measure zone of inhibition against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- MIC Determination : Use microdilution (e.g., 3.125–12.5 µg/ml for BTC-j derivative) .

How do structural modifications at the 6-position of the benzothiazole ring affect carbonic anhydrase (CA) isoform selectivity?

Advanced Research Question

- Electron-Withdrawing Groups : Sulfonamide at C6 enhances CA II/XII inhibition (Ki ~50–100 nM) by mimicking the substrate’s sulfonic acid group .

- Methoxy/Nitro Groups : Increase steric bulk, reducing affinity for CA I/IX .

Table 2 : CA Inhibition Profile of Selected Derivatives

| Compound | R Group (C6) | CA II Inhibition (%) | CA XII Inhibition (%) | Reference |

|---|---|---|---|---|

| 20 | Sulfamoyl | Moderate | Moderate | |

| BTC-j | Methoxy | Low | Low |

How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

Advanced Research Question

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human CA isoforms) and buffer conditions (pH 7.4) .

- Control Compounds : Include acetazolamide as a positive control for CA inhibition .

What computational strategies are effective for predicting the DNA gyrase inhibition of benzothiazole acetamides?

Advanced Research Question

- Molecular Docking : Use V-life MDS 3.5 or AutoDock to model interactions with DNA gyrase (PDB: 3G75). Focus on hydrogen bonds with Ser84 and hydrophobic contacts with Ala68 .

- MD Simulations : Validate binding stability (>20 ns) under physiological conditions .

Why is SHELX preferred over other software for refining crystal structures of benzothiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.